molecular formula C21H17NO4 B5116183 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE

Cat. No.: B5116183
M. Wt: 347.4 g/mol
InChI Key: ITSBZBAAEDRNAC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)amine is a synthetic chemical compound of significant interest in specialized research fields, particularly due to its unique molecular architecture. The compound incorporates a 1,3-benzodioxole moiety, a functional group prevalent in compounds that interact with neurologically relevant receptors . Furthermore, the 1,3-benzodioxole structure is recognized as a key pharmacophore in the development of novel auxin receptor agonists for plant physiology studies, indicating its potential for diverse biological interactions . The simultaneous presence of a dibenzofuran system, a rigid aromatic scaffold, suggests potential application in the design and synthesis of compounds for investigating receptor binding and signal transduction pathways. This hybrid structure makes it a valuable candidate for researchers exploring the structure-activity relationships of novel ligands, especially in the context of neuropharmacology and medicinal chemistry. Its primary research utility lies in its use as a tool compound for probing biological mechanisms and as a building block in advanced organic synthesis for developing new chemical entities. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSBZBAAEDRNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and dibenzofuran intermediates, followed by their coupling through amination reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodioxole-Containing Amines

Compound 1: N-(1,3-Benzodioxol-5-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
  • Structure : Replaces the dibenzofuran group with a tetrahydrofuran (THF) ring.
  • Key Differences: The THF substituent introduces a flexible, saturated oxygen-containing ring, reducing aromaticity compared to the rigid dibenzofuran in the target compound. Safety data classify this compound as an irritant (Xi hazard code) .
Compound 2: N-1,3-Benzodioxol-5-yl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
  • Structure : Incorporates an imidazopyridine core with a 4-fluorophenyl group instead of dibenzofuran.
  • Molecular Weight: 347.34 g/mol (C20H14FN3O2), significantly lighter than the target compound’s estimated higher mass due to the dibenzofuran system. Applications: Imidazopyridines are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to the dibenzofuran-based target .

Role of Methoxy and Aromatic Substituents

Compound 3: N-[2-(3-Aminopropoxy)-5-(1H-indol-5-yl)benzyl]-N-(2-piperazin-1-ylethyl)amine
  • Structure : Features a piperazine-ethylamine chain and indole substituent.
  • Key Differences :
    • The piperazine group introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor interactions.
    • Applications : Piperazine derivatives are common in neurotransmitter-targeting drugs, contrasting with the target compound’s likely focus on structural rigidity .
Compound 4: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains an N,O-bidentate directing group.
  • Key Differences :
    • The hydroxymethyl group enables metal coordination, useful in catalysis. This functionality is absent in the target compound, which lacks directing groups for metal-assisted reactions .

Physicochemical and Functional Comparisons

Property Target Compound Compound 1 Compound 2
Aromaticity High (dibenzofuran) Low (THF) Moderate (imidazopyridine)
Electron-Donor Groups Methoxy, benzodioxole Benzodioxole Fluorine, benzodioxole
Molecular Rigidity High Low Moderate
Potential Applications Receptor binding, stability Flexible ligands Kinase inhibition

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine is C17H15N3O4C_{17}H_{15}N_{3}O_{4}, with a molecular weight of approximately 385.34 g/mol. Its structure features a benzodioxole moiety linked to a dibenzofuran component, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H15N3O4
Molecular Weight385.34 g/mol
InChI KeyZFCKGGZZVGDQEZ-UHFFFAOYSA-N

Antioxidant Properties

Research has indicated that compounds with benzodioxole structures often exhibit antioxidant properties due to their ability to scavenge free radicals. This is crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that related compounds can reduce reactive oxygen species (ROS) in cellular models, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine may similarly contribute to oxidative stress reduction .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been documented in various studies. For example, compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine have shown significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells .

Case Study:
In a recent study involving a series of benzodioxole derivatives, one compound exhibited an IC50 value of 26–65 µM against four different cancer cell lines, indicating promising anticancer activity . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine warrants further investigation for its potential therapeutic applications.

Enzyme Inhibition

Another notable biological activity is the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Compounds derived from benzodioxoles have been shown to inhibit α-amylase effectively, which may aid in managing diabetes by regulating blood glucose levels. For instance, one study reported IC50 values as low as 0.68 µM for related compounds . This activity could position N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine as a candidate for developing antidiabetic agents.

The mechanisms underlying the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine are multifaceted:

  • Free Radical Scavenging: The presence of hydroxyl groups in the benzodioxole structure may facilitate the scavenging of free radicals.
  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Enzyme Interaction: The structural features allow for binding interactions with α-amylase and possibly other enzymes involved in metabolic regulation.

Q & A

Q. What are the standard synthetic protocols for preparing N-(1,3-Benzodioxol-5-ylmethyl)-N-(2-Methoxydibenzo[b,d]furan-3-yl)amine?

  • Methodology : A typical synthesis involves coupling a benzodioxol-5-ylmethylamine derivative with a substituted dibenzofuran precursor. For example, chloroform and triethylamine are used as solvents and bases, respectively, to facilitate nucleophilic substitution. Reaction conditions (room temperature, 18-hour stirring) are critical for achieving moderate yields (~65%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can structural characterization be performed for this compound?

  • Methodology :
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the dibenzofuran moiety .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the methoxy group (δ ~3.8 ppm) and benzodioxole protons (δ ~5.9–6.8 ppm) .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm error .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodology :
  • Solubility : Dissolves in chloroform, DCM, and DMSO; avoid aqueous buffers due to hydrolytic sensitivity .
  • Storage : Store at 4°C under inert gas (argon) in amber vials to prevent oxidation. Monitor stability via TLC every 3 months .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production?

  • Methodology :
  • Optimize stoichiometry: Use 1.2 equivalents of the dibenzofuran electrophile to drive the reaction to completion .
  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling steps, reducing reaction time from 48 to 24 hours .
  • Solvent screening: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :
  • Comparative assays : Perform parallel in vitro testing (e.g., kinase inhibition assays) under standardized conditions (pH 7.4, 37°C) to control variables .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors), identifying key binding residues (e.g., Ser530, Lys695) that explain activity discrepancies .

Q. How can the compound’s pharmacokinetic profile be enhanced?

  • Methodology :
  • Structural analogs : Modify the methoxy group to a trifluoromethyl group to improve metabolic stability (see Table 1) .
  • Prodrug design : Introduce a phosphate ester at the benzodioxole methyl group for increased aqueous solubility and controlled release .

Methodological Recommendations

  • Crystallography : Deposit structural data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
  • Data analysis : Use Gaussian 16 for DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with reactivity trends .

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